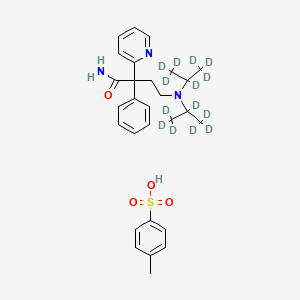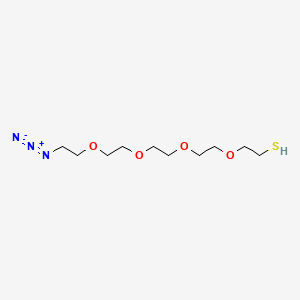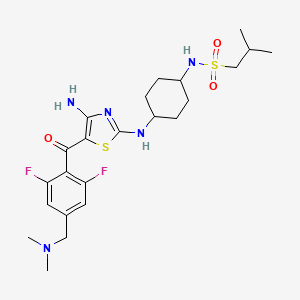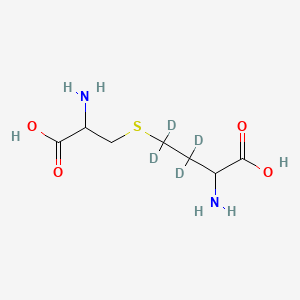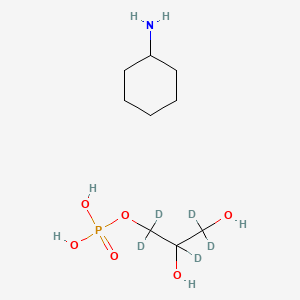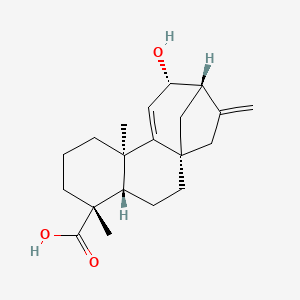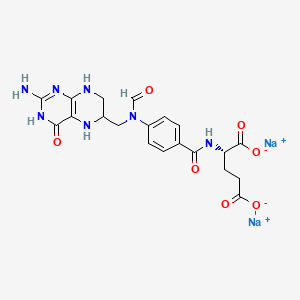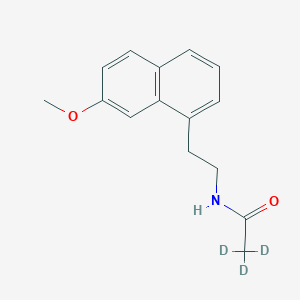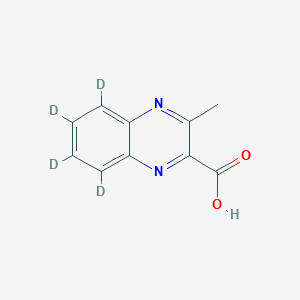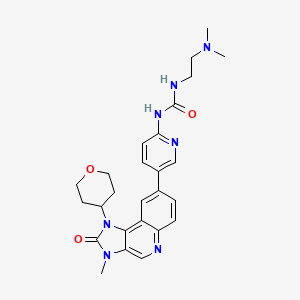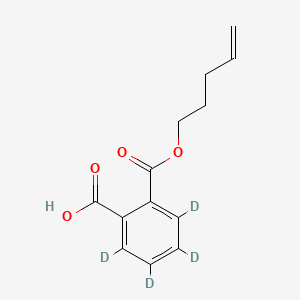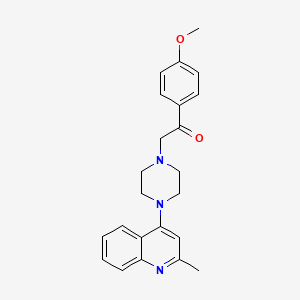
Asic-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Asic-IN-1: is a potent inhibitor of acid-sensing ion channels, which are proton-gated cation channels predominantly expressed in the nervous system. These channels play a crucial role in various physiological processes, including pain sensation, neurodegeneration, and synaptic plasticity . This compound has an IC50 value of less than 10 micromolar, indicating its high efficacy in inhibiting these channels .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of Asic-IN-1 involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of standard organic synthesis techniques such as condensation, cyclization, and purification through chromatography .
Industrial Production Methods: : Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, ensuring purity through advanced purification techniques, and adhering to stringent quality control measures to meet regulatory standards .
化学反応の分析
Types of Reactions: : Asic-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include strong acids or bases for catalysis, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride .
Major Products Formed: : The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .
科学的研究の応用
Chemistry: : In chemistry, Asic-IN-1 is used as a tool compound to study the properties and functions of acid-sensing ion channels. It helps in understanding the role of these channels in various chemical processes and reactions .
Biology: : In biological research, this compound is employed to investigate the physiological and pathological roles of acid-sensing ion channels. It is particularly useful in studying pain pathways, neurodegenerative diseases, and synaptic plasticity .
Medicine: : this compound has potential therapeutic applications in medicine, especially in the treatment of pain and neurodegenerative disorders. Its ability to inhibit acid-sensing ion channels makes it a promising candidate for developing new analgesic and neuroprotective drugs .
Industry: : In the industrial sector, this compound can be used in the development of diagnostic tools and assays for detecting and quantifying acid-sensing ion channel activity.
作用機序
Asic-IN-1 exerts its effects by binding to acid-sensing ion channels and inhibiting their activity. These channels are involved in detecting extracellular acidification and transmitting pain signals to the brain. By inhibiting these channels, this compound reduces the sensation of pain and has potential neuroprotective effects . The molecular targets of this compound include various isoforms of acid-sensing ion channels, such as ASIC1a, ASIC1b, ASIC2a, and ASIC3 .
類似化合物との比較
Similar Compounds: : Similar compounds to Asic-IN-1 include other acid-sensing ion channel inhibitors such as PcTx1, APETx2, and mambalgin . These compounds also target acid-sensing ion channels and have similar inhibitory effects.
Uniqueness: : What sets this compound apart from other similar compounds is its high potency and specificity for acid-sensing ion channels. Its IC50 value of less than 10 micromolar indicates its strong inhibitory effect, making it a valuable tool in both research and potential therapeutic applications .
特性
分子式 |
C23H25N3O2 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-2-[4-(2-methylquinolin-4-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C23H25N3O2/c1-17-15-22(20-5-3-4-6-21(20)24-17)26-13-11-25(12-14-26)16-23(27)18-7-9-19(28-2)10-8-18/h3-10,15H,11-14,16H2,1-2H3 |
InChIキー |
HGKIBQCJDDCQAV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)CC(=O)C4=CC=C(C=C4)OC |
溶解性 |
45.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


